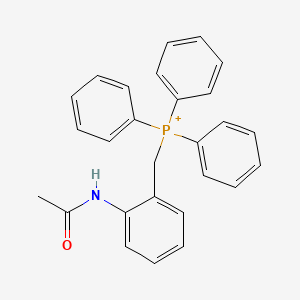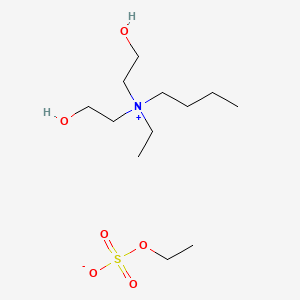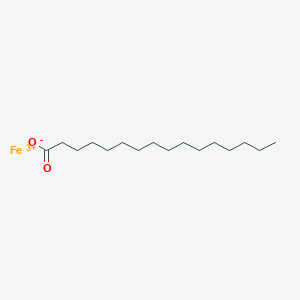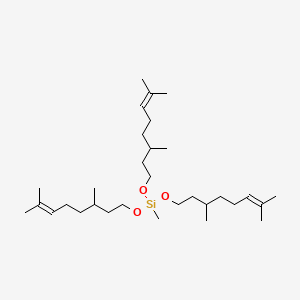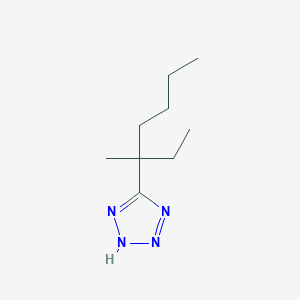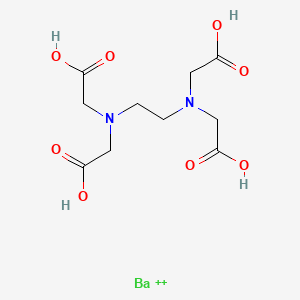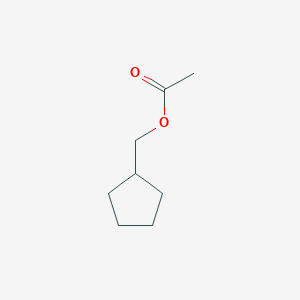
Cyclopentylmethyl Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentylmethyl acetate is an organic compound that belongs to the class of esters. It is known for its pleasant fruity odor, which makes it a popular choice in the fragrance and flavor industries. The compound is used in various applications, including perfumes, cosmetics, and food flavoring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentylmethyl acetate can be synthesized through the esterification of cyclopentylmethanol with acetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, this compound is produced using similar esterification techniques but on a larger scale. The process involves the continuous feeding of cyclopentylmethanol and acetic acid into a reactor, where they are mixed with a catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentylmethyl acetate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce cyclopentylmethanol and acetic acid.
Reduction: The ester can be reduced to cyclopentylmethanol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Major Products Formed:
Hydrolysis: Cyclopentylmethanol and acetic acid.
Reduction: Cyclopentylmethanol.
Substitution: Various substituted cyclopentyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopentylmethyl acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s pleasant odor makes it useful in olfactory studies and research on scent perception.
Medicine: While not directly used as a drug, this compound is studied for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological systems.
Industry: It is widely used in the fragrance and flavor industries to impart fruity scents and flavors to various products.
Wirkmechanismus
The mechanism of action of cyclopentylmethyl acetate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In chemical reactions, the ester linkage in this compound can be cleaved through hydrolysis, resulting in the formation of cyclopentylmethanol and acetic acid. The compound’s reactivity is influenced by the presence of the ester functional group, which can undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Ethyl Acetate: Known for its use as a solvent in nail polish removers and glues.
Isopentyl Acetate:
Benzyl Acetate: Used in perfumes and as a flavoring agent, known for its pleasant floral scent.
Cyclopentylmethyl acetate is unique due to its cyclopentyl group, which imparts distinct physical and chemical properties compared to linear or aromatic esters.
Eigenschaften
CAS-Nummer |
26600-49-7 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
cyclopentylmethyl acetate |
InChI |
InChI=1S/C8H14O2/c1-7(9)10-6-8-4-2-3-5-8/h8H,2-6H2,1H3 |
InChI-Schlüssel |
JOULUEKBYUXFFZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


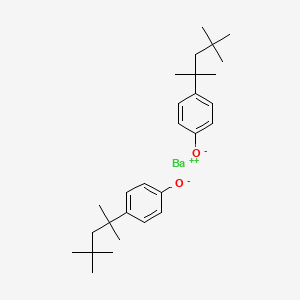
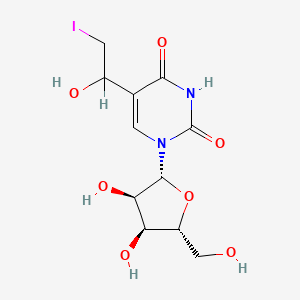
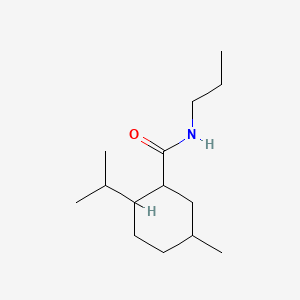
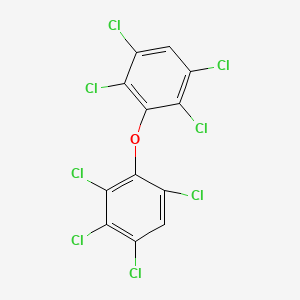

![1-Chloro-3-[3-(2,3-dibromopropoxy)-2-hydroxypropoxy]propan-2-OL](/img/structure/B12670845.png)
